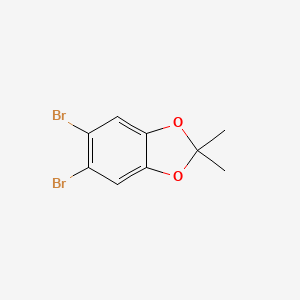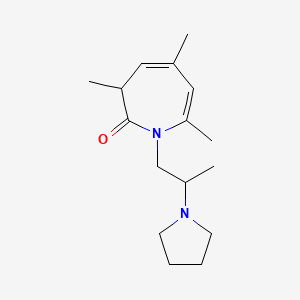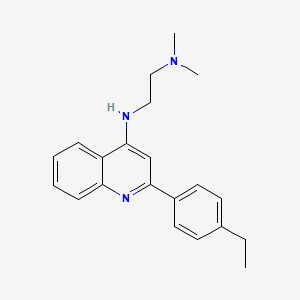
1-Methyl-1-nitropropyl P-tolyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-nitropropyl P-tolyl sulfone is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . This compound is part of the sulfone family, which is characterized by the presence of a sulfonyl functional group attached to two carbon atoms. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-Methyl-1-nitropropyl P-tolyl sulfone typically involves the reaction of p-toluenesulfonyl chloride with sodium sulfite and sodium bicarbonate in water, followed by the addition of dimethyl sulfate . The reaction is carried out at elevated temperatures and requires careful control of reaction conditions to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale production.
Analyse Des Réactions Chimiques
1-Methyl-1-nitropropyl P-tolyl sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Lewis acids such as anhydrous aluminum chloride, titanium tetrachloride, and iron(III) chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, sulfonylation reactions can produce aryl sulfones, which are important intermediates in organic synthesis .
Applications De Recherche Scientifique
1-Methyl-1-nitropropyl P-tolyl sulfone is used in scientific research for its reactivity and versatility in chemical synthesis. It is employed in the synthesis of pharmaceutical compounds, as well as in the development of new materials and catalysts . In biology and medicine, it may be used as a reagent in the study of enzyme mechanisms and metabolic pathways. In industry, it is used in the production of dyes, pesticides, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 1-Methyl-1-nitropropyl P-tolyl sulfone involves its ability to act as an electrophile in chemical reactions. The sulfonyl group can participate in electrophilic aromatic substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The molecular targets and pathways involved in these reactions depend on the specific context and application.
Comparaison Avec Des Composés Similaires
1-Methyl-1-nitropropyl P-tolyl sulfone can be compared with other sulfone compounds such as methyl p-tolyl sulfone and phenyl p-tolyl sulfone . These compounds share similar chemical properties but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its nitro and methyl substituents, which influence its reactivity and applications in chemical synthesis .
Propriétés
Numéro CAS |
41774-09-8 |
|---|---|
Formule moléculaire |
C11H15NO4S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
1-methyl-4-(2-nitrobutan-2-ylsulfonyl)benzene |
InChI |
InChI=1S/C11H15NO4S/c1-4-11(3,12(13)14)17(15,16)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |
Clé InChI |
UGFUTGQMSZWXAV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)([N+](=O)[O-])S(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B11941426.png)

![(1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11941436.png)




![3-benzoyl-5-(2-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11941468.png)




